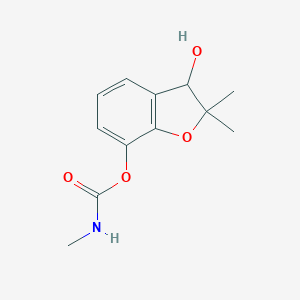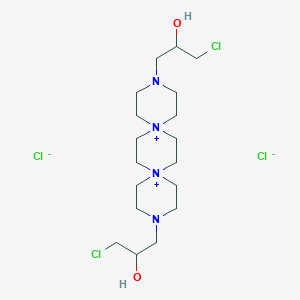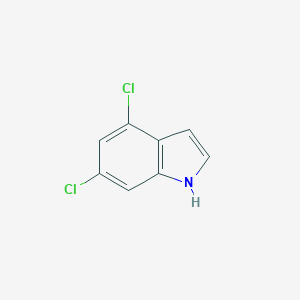
4,6-Dichloro-1H-indole
概要
説明
The compound 4,6-Dichloro-1H-indole is a derivative of the indole nucleus, which is a fundamental scaffold in a variety of natural and synthetic molecules with significant biological activities. Indole derivatives are known for their diverse biological properties, such as anti-tumor and anti-inflammatory activities, which are often associated with interactions with DNA and proteins.
Synthesis Analysis
The synthesis of indole derivatives can involve complex reactions. For instance, the synthesis of a COX-2 inhibitor with a chloroindole structure involved a novel indole formation through an alkylation/1,4-addition/elimination/isomerization cascade, demonstrating the possibility of executing the entire sequence in a single pot . Another example is the synthesis of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate, which was achieved through a three-step substitution reaction . Additionally, a one-pot synthesis method using a TiCl(4)-catalyzed hydroamination followed by a 5-endo Heck cyclization was described for the synthesis of indoles starting from 2-chloroaniline .
Molecular Structure Analysis
The molecular structure of indole derivatives is often elucidated using spectroscopic techniques such as 1H NMR, 13C NMR, IR, MS, and confirmed by single crystal X-ray diffraction studies . For example, the structure of 4-Chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide was confirmed in this manner, and the compound was found to crystallize in the monoclinic crystal system . The crystal structure data can be compared with molecular crystal structures determined by density functional theory (DFT) to understand the chemical properties of the compounds .
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions. The hydroamination/Heck reaction sequence is an example of a highly regioselective one-pot synthesis of indoles . The removal of the chloroacetyl moiety from chloroacetic acid esters is another reaction that indole derivatives can undergo, which can lead to selectively substituted derivatives with potential biological interest .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives can be influenced by their molecular structure. For instance, the molecular shape of 4-chloro-6-phenyl-7,8,9,14-tetrahydroquinolino[2′,3′:7,6]cyclohept[b]indoles was not affected by the substitution pattern, and all molecules exhibited the same conformation with very similar geometries . The intermolecular interactions in these compounds are limited to weak hydrogen bonds, π-π stacking interactions, and several C-H···π interactions, which, along with shape recognition, dominate the packing of the molecules in the crystal lattice . DFT calculations, frontier molecular orbitals, and molecular electrostatic potential energy studies are crucial in understanding the reactivity and interaction potential of these compounds .
科学的研究の応用
Novel Indole Derivatives and Their Applications
- Research on novel indole derivatives, including compounds related to 4,6-Dichloro-1H-indole, shows diverse applications in various fields. These compounds, characterized by spectroscopic techniques and X-ray diffraction (XRD), have potential in non-linear optical (NLO) properties, which are essential for high-tech applications (Tariq et al., 2020).
Indoles in Biological and Chemical Synthesis
- The indole nucleus, structurally similar to 4,6-Dichloro-1H-indole, is a key component in many biologically active compounds. Synthesis and functionalization of indoles have been crucial in pharmaceuticals and agrochemicals, employing methods like palladium-catalyzed reactions (Cacchi & Fabrizi, 2005).
Indole Derivatives in Environmentally Friendly Applications
- Indole derivatives, related to 4,6-Dichloro-1H-indole, have been explored for their antibacterial and algae-inhibiting properties. These compounds, when incorporated into acrylic metal salt resins, exhibit enhanced antifouling performance, beneficial in marine environments (Chunhua et al., 2020).
Indoles in Sensing and Detection Technologies
- Indole compounds, akin to 4,6-Dichloro-1H-indole, have been developed as chemosensors, demonstrating selective recognition towards specific metal ions. These properties are crucial for applications in environmental monitoring and analytical chemistry (Şenkuytu et al., 2019).
Indoles in Anion Sensing
- Indole derivatives are also effective in anion sensing, with certain compounds exhibiting selective recognition towards specific anions. This property is important for applications in environmental monitoring and chemical analysis (Bayindir & Saracoglu, 2016).
Safety And Hazards
4,6-Dichloro-1H-indole is classified under GHS07 and has the signal word "Warning" . It has hazard statements H302, H315, H319, H332, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
将来の方向性
Indole derivatives, including 4,6-Dichloro-1H-indole, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are essential and efficient chemical precursors for generating biologically active structures . Therefore, the future directions of 4,6-Dichloro-1H-indole could involve further exploration of its therapeutic potential and its use in the synthesis of novel biologically active compounds.
特性
IUPAC Name |
4,6-dichloro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXGYRHZQFZCCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20560075 | |
| Record name | 4,6-Dichloro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-1H-indole | |
CAS RN |
101495-18-5 | |
| Record name | 4,6-Dichloro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-Dichloro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


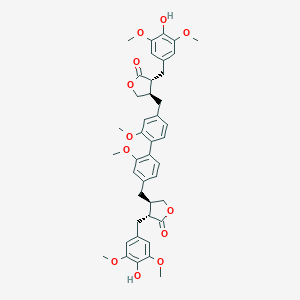
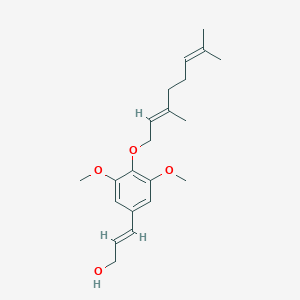
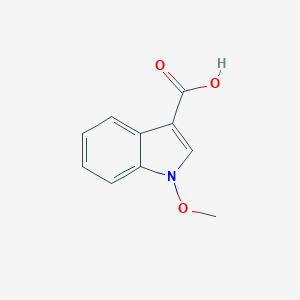
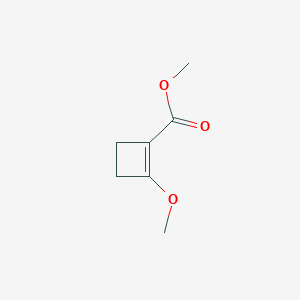
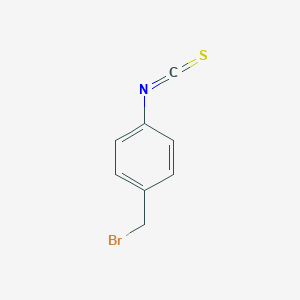
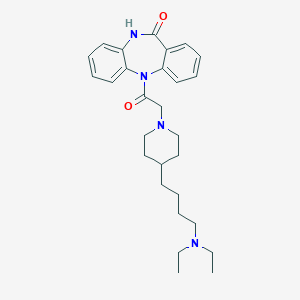
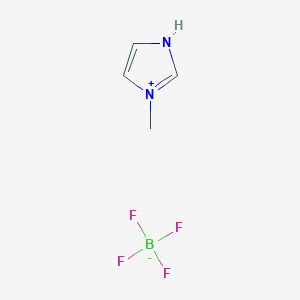
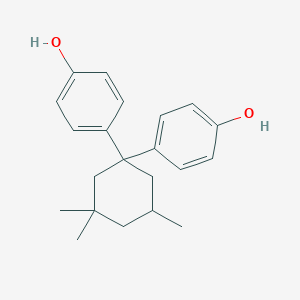
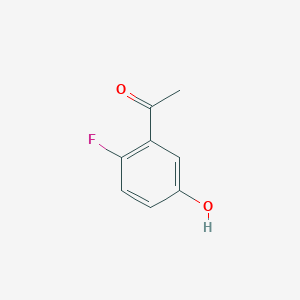
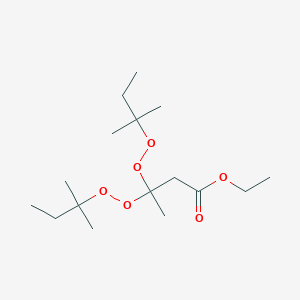
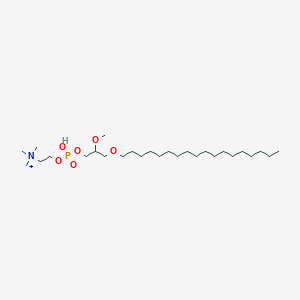
![[3-(1H-Imidazol-1-ylmethyl)phenyl]methanol](/img/structure/B132528.png)
